ATP (dimagnesium)

Description

Significance of Adenosine (B11128) Triphosphate in Biological Systems

Adenosine triphosphate (ATP) is a cornerstone of all known forms of life, serving as the primary "molecular unit of currency" for energy transfer within cells. wikipedia.org This nucleoside triphosphate is composed of an adenine (B156593) base, a ribose sugar, and a chain of three phosphate (B84403) groups. wikipedia.orgnih.gov The energy required for a vast array of cellular functions is harnessed from the hydrolysis of ATP, which converts it to adenosine diphosphate (B83284) (ADP) or adenosine monophosphate (AMP). wikipedia.orgkhanacademy.org

The significance of ATP extends across numerous critical biological processes:

Energy for Cellular Work: ATP provides the necessary energy for mechanical work, such as muscle contraction and cellular movement. alliedacademies.orglumenlearning.com It also fuels chemical work by driving biosynthetic reactions essential for creating complex molecules like proteins and nucleic acids. alliedacademies.org

Active Transport: It powers active transport mechanisms, like the sodium-potassium pump, which are vital for maintaining cellular membrane potential and ion balance. alliedacademies.orglumenlearning.com

Signal Transduction: ATP acts as a crucial signaling molecule. alliedacademies.org It serves as a substrate for kinase enzymes, which transfer phosphate groups to other molecules in a process called phosphorylation, often initiating signaling cascades. wikipedia.orgnih.gov It is also the precursor to the second messenger cyclic AMP (cAMP), which is integral to various signaling pathways, particularly in brain function. wikipedia.org

DNA and RNA Synthesis: ATP is one of the four essential monomers required for the synthesis of RNA and is also a precursor for DNA. wikipedia.org

Living cells maintain a high ratio of ATP to ADP, ensuring a ready supply of energy for their needs. wikipedia.org The continuous synthesis and breakdown of ATP are central to metabolism, directly linking energy-releasing pathways, like glucose catabolism, to the myriad of energy-consuming processes that sustain life. nih.govlumenlearning.com

Pervasive Role of Magnesium in Biological ATP Functionality

The biological activity of ATP is intrinsically linked to the presence of magnesium ions (Mg²⁺). wikipedia.orgscienceinfo.com In fact, what is often referred to as ATP in a biological context is actually the Mg-ATP complex. wikipedia.org This partnership is so fundamental that over 300 enzymes, including all those that synthesize or utilize ATP, require magnesium ions for their catalytic activity. wikipedia.org

Magnesium's role is multifaceted:

Stabilization: Magnesium ions bind to the phosphate groups of ATP, neutralizing some of the negative charges and stabilizing the polyphosphate chain. wikipedia.orgnih.gov This stabilization is crucial for the proper conformation of ATP, making it a suitable substrate for enzymes. nih.gov

Enzyme Cofactor: For many enzymes, particularly kinases, the true substrate is not free ATP but the MgATP²⁻ complex. nih.gov The magnesium ion helps to properly orient the ATP molecule within the enzyme's active site and facilitates the transfer of the terminal phosphate group by weakening the P-O-P bond. nih.gov

Catalysis: Research indicates that magnesium plays a direct role in the catalytic process of ATP production and hydrolysis. For instance, in the enzyme adenylate kinase, the magnesium atom helps to orient the substrates (ADP and AMP) in the precise configuration needed for the rapid formation of ATP. news-medical.net

Regulation: The concentration of free magnesium ions can influence metabolic pathways. For example, many enzymes in the glycolytic pathway are sensitive to magnesium levels, highlighting its role as a metabolic regulator. nih.govnih.gov

Given that ATP is central to cellular energy metabolism, and magnesium is essential for ATP's function, the interplay between these two molecules is critical for nearly all major metabolic and biochemical processes. scienceinfo.com

Definition and Nomenclature of ATP (Dimagnesium) and Magnesium-ATP Complexes

The term "ATP (dimagnesium)" refers to a specific salt form of ATP where two magnesium ions are associated with one ATP molecule. The nomenclature and various forms of magnesium-ATP complexes can be detailed as follows:

Magnesium Adenosine Triphosphate (MgATP): This is the general term for the coordination complex formed between a magnesium ion (Mg²⁺) and an adenosine triphosphate (ATP⁴⁻) molecule. At physiological pH, this complex typically carries a net charge of -2 (MgATP²⁻).

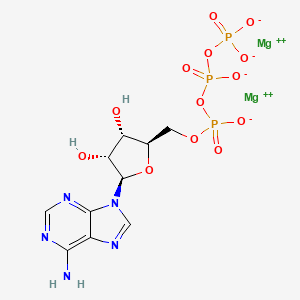

ATP (dimagnesium): This specific compound has the chemical formula C₁₀H₁₄Mg₂N₅O₁₃P₃ and a molecular weight of approximately 551.76 g/mol . cymitquimica.comsigmaaldrich.com It is also referred to by its CAS number 74804-12-9. cymitquimica.comsigmaaldrich.comchembk.com

IUPAC Nomenclature: The systematic IUPAC name for the magnesium-ATP complex can be quite complex. For a single magnesium complex, it is [(R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate magnesium salt. For ATP (dimagnesium), the IUPAC name is magnesium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl triphosphate. sigmaaldrich.com

Synonyms: Various synonyms are used in scientific literature and commercial products, including:

Magnesium adenosine 5'-triphosphate

Adenosine triphosphate magnesium salt

MgATP nih.gov

Table 1: Nomenclature of Magnesium-ATP Complexes

| Term | Description |

|---|---|

| ATP (dimagnesium) | A salt of ATP with two magnesium ions. |

| Magnesium ATP (MgATP) | The 1:1 coordination complex between Mg²⁺ and ATP. This is the primary biologically active form. |

| Mg₂ATP | A complex involving two magnesium ions per ATP molecule. |

It is important to note that in solution, an equilibrium exists between free ATP, free Mg²⁺, and various magnesium-ATP complexes. The predominant species and their coordination geometries depend on factors like concentration and pH.

Historical Trajectories in Magnesium-ATP Research

The understanding of the critical relationship between magnesium and ATP has evolved over many decades of research.

Early Discoveries: The requirement of MgATP as the substrate for muscle contraction was established early on. ahajournals.org The fundamental role of magnesium in the glycolytic pathway and mitochondrial ATP synthesis has been known for a significant time. nih.gov

Elucidating the Mechanism: Initial research focused on identifying which enzymes required magnesium. It became clear that enzymes involved in phosphate transfer (kinases) and ATP hydrolysis (ATPases) were heavily dependent on this ion. nih.gov

Structural and Mechanistic Insights: The advent of advanced analytical techniques provided deeper insights.

³¹P NMR Spectroscopy: This technique has been instrumental in studying Mg-ATP complexation. It allows for the determination of the degree of magnesium chelation to ATP in solution and can distinguish between free ATP and various Mg-ATP complexes. nih.govnih.govresearchgate.net It has been used to measure the dissociation constant of MgATP and to suggest that ATP is not fully saturated with magnesium in living systems. nih.govnih.gov

X-ray Crystallography: Crystal structures of enzymes with bound MgATP or its analogs have revealed the precise geometry of the complex in the active site. These studies have shown how Mg²⁺ coordinates with the phosphate groups and interacts with amino acid residues of the enzyme, providing a structural basis for its catalytic role. rcsb.org For example, the structure of the motor domain of myosin II complexed with MgATP has been determined, showing the pre-hydrolysis state. rcsb.org

Computational Modeling: Molecular dynamics (MD) simulations have become a powerful tool to study the conformational dynamics of Mg-ATP complexes. aip.orgfigshare.com These studies have explored how the presence of Mg²⁺ affects the flexibility of the ATP molecule and have helped to develop more accurate force fields for simulating these interactions. aip.orgfigshare.comnih.gov

Signal Transduction: More recent research has focused on the role of MgATP in signal transduction pathways beyond simple energy provision. For example, studies on the nitrogenase Fe protein have used site-directed mutagenesis to define a signal transduction pathway for MgATP, showing how its binding induces conformational changes that are critical for the enzyme's function. acs.org

This historical progression, from initial phenomenological observations to detailed structural and dynamic characterizations, has solidified the understanding that the Mg-ATP complex, not free ATP, is the key player in a vast number of essential biological processes.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H12Mg2N5O13P3 |

|---|---|

Molecular Weight |

551.76 g/mol |

IUPAC Name |

dimagnesium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C10H16N5O13P3.2Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+2/p-4/t4-,6-,7-,10-;;/m1../s1 |

InChI Key |

YGXMYKTZDMYISM-IDIVVRGQSA-J |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Mg+2].[Mg+2] |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Mg+2].[Mg+2] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Mg+2].[Mg+2] |

Pictograms |

Irritant |

Synonyms |

Adenosine Triphosphate Adenosine Triphosphate, Calcium Salt Adenosine Triphosphate, Chromium Ammonium Salt Adenosine Triphosphate, Chromium Salt Adenosine Triphosphate, Magnesium Chloride Adenosine Triphosphate, Magnesium Salt Adenosine Triphosphate, Manganese Salt Adenylpyrophosphate ATP ATP MgCl2 ATP-MgCl2 Atriphos CaATP Chromium Adenosine Triphosphate Cr(H2O)4 ATP CrATP Magnesium Adenosine Triphosphate Manganese Adenosine Triphosphate MgATP MnATP Striadyne |

Origin of Product |

United States |

Structural Elucidation and Coordination Chemistry of Magnesium Atp Complexes

Stoichiometry and Isomeric Forms of Magnesium-ATP Species

The interaction between magnesium ions (Mg²⁺) and ATP is not a simple one-to-one binding event. Instead, a variety of species can form, depending on the relative concentrations of Mg²⁺ and ATP, as well as other solution conditions like pH and ionic strength. researchgate.netacs.orgnih.gov

In aqueous solutions, Mg²⁺ and ATP can form both monomagnesium (MgATP²⁻) and dimagnesium (Mg₂ATP) complexes. acs.orgnih.gov The monomagnesium complex, where one magnesium ion is coordinated to the ATP molecule, is the predominant species under typical intracellular conditions where ATP concentrations are around 1-3 mM. researchgate.net However, the formation of dimagnesium ATP, where two magnesium ions are associated with a single ATP molecule, also occurs and is considered the true substrate for certain enzymatic reactions, such as the adenylyl transfer catalyzed by T4 DNA ligase. pnas.org The intracellular concentration of this dimagnesium-coordinated ATP has been estimated to be in the range of 60-170 µM. researchgate.net

The equilibrium between these different species is dynamic and can be influenced by the Mg²⁺/ATP molar ratio. acs.orgnih.gov As the concentration of Mg²⁺ increases relative to ATP, the formation of Mg₂ATP becomes more significant. acs.org This interplay between different stoichiometric forms highlights the complexity of magnesium-ATP interactions in a cellular context.

Here is a summary of the primary magnesium-ATP species:

| Species Name | Molecular Formula | Description |

| Monomagnesium ATP | [Mg(ATP)]²⁻ | One magnesium ion coordinated to one ATP molecule. This is the most common form in many cellular environments. |

| Dimagnesium ATP | [Mg₂(ATP)] | Two magnesium ions coordinated to one ATP molecule. This form is a key substrate in specific enzymatic reactions. |

| Bis-ATP Magnesium | [Mg(ATP)₂]⁶⁻ | One magnesium ion coordinated to two ATP molecules. |

This table summarizes the main stoichiometric complexes formed between magnesium and ATP.

Beyond stoichiometry, the spatial arrangement of the magnesium ion relative to the ATP molecule gives rise to different conformational isomers, primarily categorized as "open" and "closed" forms. acs.orgarxiv.org

In the open form , the magnesium ion primarily interacts with the oxygen atoms of the β- and γ-phosphate groups of the ATP molecule. nih.gov This interaction can be either bidentate (coordination to the β and γ phosphates) or tridentate (coordination to the α, β, and γ phosphates). nih.gov

The closed form involves a more complex interaction where the magnesium ion, in addition to binding to the phosphate (B84403) chain, also interacts with the adenine (B156593) ring of the ATP molecule, often mediated by a water molecule. acs.orgarxiv.org This creates a macrochelate structure. In aqueous solution, the open form is generally more prevalent, with the "closed form"/"open form" ratio reported to be approximately 1:10. acs.orgnih.gov

These different coordination modes are not static, and the complex can dynamically exchange between them. uzh.ch The specific conformation adopted can be crucial for recognition and catalysis by different enzymes.

Advanced Spectroscopic Characterization of Magnesium-ATP Interactions

To unravel the structural details of these transient and complex interactions, researchers employ a variety of advanced spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy has proven to be a particularly powerful tool.

NMR spectroscopy allows for the direct interrogation of the local chemical environment of specific atomic nuclei within the magnesium-ATP complex. uzh.chnih.govuzh.ch By observing changes in the NMR signals of atoms like phosphorus-31 (³¹P) and even the magnesium-25 (²⁵Mg) isotope, detailed information about binding events, conformational changes, and exchange dynamics can be obtained. researchgate.netnih.gov

³¹P-NMR is a cornerstone technique for studying magnesium-ATP interactions because the three phosphate groups of ATP (α, β, and γ) have distinct ³¹P NMR signals. researchgate.netnih.gov The chemical shifts of these signals are highly sensitive to their electronic environment.

Coordination of a magnesium ion to the phosphate chain causes a significant change in the electron distribution, leading to a downfield shift in the ³¹P-NMR signals, particularly for the β and γ phosphates which are the primary binding sites. researchgate.net By monitoring these chemical shifts as a function of the Mg²⁺/ATP ratio, researchers can determine the stoichiometry of the complexes formed and calculate the binding constants. researchgate.netcapes.gov.br For instance, the difference in chemical shifts between the β- and α-phosphate resonances (δ(β) - δ(α)) and the γ- and β-phosphate resonances (δ(γ) - δ(β)) can be used to quantify the concentration of free Mg²⁺. magnesium-ges.de

The following table presents typical ³¹P-NMR chemical shift data for the sodium salt of ATP and its complex with magnesium, illustrating the effect of magnesium binding.

| Phosphorus Nucleus | Chemical Shift (δ) for Na-ATP (ppm) | Chemical Shift (δ) for Mg-ATP (ppm) |

| α-P | -11.09 | -10.7 |

| β-P | -21.75 | -20.1 |

| γ-P | -6.30 | -5.7 |

Data sourced from a study on Na-Mg-ATP complexes at high salt concentrations and 100 mM ATP. researchgate.net Chemical shifts are relative to a standard reference.

Spin-lattice relaxation time (T₁), also known as longitudinal relaxation time, is another important NMR parameter that provides insights into the dynamics of molecular motion. ucl.ac.ukwikipedia.org It measures the rate at which the nuclear spins return to their thermal equilibrium state after being perturbed by a radiofrequency pulse. ucl.ac.uk

The following table shows representative spin-lattice relaxation times (T₁) for the phosphorus nuclei in ATP under specific conditions.

| Phosphorus Nucleus | T₁ (seconds) |

| α-P | 2.00 |

| β-P | 2.00 |

| γ-P | 2.00 |

These values are illustrative and were used in a study to circumvent saturation effects in ³¹P-NMR measurements of brain tissue. magnesium-ges.de

Photoelectron Spectroscopy Applications

Photoelectron spectroscopy (PES) has emerged as a powerful tool for the direct investigation of the electronic structure of molecules in various states. nih.gov Recent advancements have enabled its application to complex biomolecular systems in aqueous solutions, providing element-specific insights into metal-ligand interactions. nih.govacs.orgacs.org

Liquid-Jet Photoemission Spectroscopy (LJ-PES) is a state-of-the-art technique that allows for the direct probing of the electronic structure of molecules in aqueous solutions. nih.govacs.orgacs.org This method has been successfully applied to investigate the site-specific interactions between aqueous ATP (ATP(aq)) and magnesium ions (Mg²⁺(aq)). nih.govmpg.de By irradiating a liquid microjet of the sample solution with soft X-ray photons, photoelectrons are emitted from different electronic levels, and their kinetic energies are analyzed. nih.govacs.org This provides a detailed picture of the electronic environment of specific atoms within the molecule and how it is affected by interactions, such as the coordination with a metal ion. nih.govmpg.de This technique is particularly valuable for studying biomolecules in their near-native state, offering a window into the complex biochemistry of systems like Mg-ATP. nih.govmpg.de

Analysis of both core-level and valence photoelectron spectra from LJ-PES experiments on Mg-ATP solutions yields comprehensive information about the coordination chemistry. nih.gov

Valence Photoelectron Data: The valence spectra reveal changes in the electronic features of both the phosphate chain and the adenine moiety of ATP upon interaction with Mg²⁺. nih.govacs.orgnih.gov These spectral shifts indicate that the divalent cation directly influences the electronic structure of these key functional groups within the ATP molecule. nih.gov

Core-Level Photoelectron Data: More specific information is derived from the core-level spectra of the constituent atoms. nih.govacs.org As the concentration ratio of Mg²⁺ to ATP is increased, systematic chemical shifts are observed in the binding energies of the Mg 2p, Mg 2s, P 2p, and P 2s core levels. nih.govacs.orgacs.orgnih.gov These shifts are a direct consequence of the altered chemical environment and demonstrate the element-sensitive nature of the technique in probing Mg²⁺–phosphate interactions. nih.govacs.orgnih.gov The observed shifts have been correlated with the stepwise formation of different magnesium-ATP complexes in the aqueous phase, specifically [Mg(ATP)₂]⁶⁻(aq), [MgATP]²⁻(aq), and Mg₂ATP. nih.govacs.orgnih.gov

Table 1: Observed Chemical Shifts in Core-Level Spectra of Mg-ATP Complexes

| Core Level | Approximate Binding Energy (eV) | Observation with Increasing Mg²⁺/ATP Ratio |

|---|---|---|

| Mg 2p | ~55 | Intensity increases and peak shifts to higher binding energy. nih.govacs.org |

| Mg 2s | ~95 | Intensity increases and peak shifts to higher binding energy. nih.govacs.org |

| P 2p | ~140 | Peak shifts to higher binding energy. nih.govacs.org |

| P 2s | ~196 | Peak shifts to higher binding energy. nih.govacs.org |

Intermolecular Coulombic Decay (ICD) spectroscopy represents a novel and powerful extension of PES for studying intermolecular interactions. nih.govacs.orgnih.gov ICD is a process where a photo-ionized atom relaxes by transferring its excess energy to a neighboring molecule, causing the neighbor to ionize and emit a low-energy electron (the ICD electron). acs.org In the context of Mg-ATP, ICD provides a direct probe of the immediate molecular environment around the Mg²⁺ ion. nih.govacs.org

The process is initiated by creating a core hole in the Mg 1s level. acs.org This highly excited state relaxes, and the excess energy is transferred to molecules in the first solvation shell, which then emit the characteristic ICD electrons. acs.org The resulting ICD spectrum is highly sensitive to the composition of this solvation shell. nih.govmpg.de Studies have shown that ICD spectra can sensitively probe ligand exchange in the Mg²⁺–ATP(aq) coordination environment, demonstrating its unique capability to reveal structural information about the complex in solution. nih.govacs.orgmpg.dearxiv.org

Vibrational Spectroscopy (Infrared, Raman) in Magnesium-ATP Research

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, has been instrumental in studying the coordination sites of metal ions to ATP. nih.govacs.orgnih.gov These methods probe the vibrational modes of the molecule, which are sensitive to changes in bond strength, geometry, and local environment that occur upon metal complexation. nih.gov

By analyzing the vibrational spectra of Mg-ATP complexes, researchers can gain insights into the specific atoms involved in the coordination. acs.org For instance, studies using these techniques have provided evidence for the existence of both bidentate (coordination to the β and γ phosphates) and tridentate (coordination to the α, β, and γ phosphates) binding modes of Mg²⁺ to the ATP phosphate chain in solution. nih.govresearchgate.net Isotope labeling, particularly with ¹⁸O in the phosphate groups, has been a key strategy to definitively assign the vibrational bands corresponding to each phosphate group and track the shifts upon magnesium binding. nih.govacs.org While Raman spectroscopy has been used to probe potential stacking interactions between the purine (B94841) ring of ATP and aromatic residues in enzymes, such interactions were not detected in studies with dilute nucleotide solutions. unige.ch

Mass Spectrometry for Gas-Phase Coordination Analysis

Mass spectrometry (MS) provides a powerful means to analyze the coordination of Mg-ATP complexes in the gas phase, offering complementary information to solution-phase studies. nih.govacs.org Electrospray ionization (ESI) is used to gently transfer the complexes from solution into the gas phase, and tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) is used to probe their structure by analyzing their fragmentation patterns. nih.govacs.orgresearchgate.net

Studies on the gas-phase decomposition of negatively charged Mg-ATP complexes have revealed unexpected fragmentation pathways. nih.govacs.org A notable finding is the loss of an internal ribose residue (a neutral loss of 132 Da) directly from the [ADP-3H+Mg]⁻ ion. nih.govacs.org This type of fragmentation is unusual and indicates a significant structural rearrangement within the complex. acs.org The occurrence of this specific loss provides strong experimental evidence for the presence of a direct, strong interaction between the phosphate chain, the magnesium ion, and the adenine base in the gas-phase complex. nih.govacs.org This phosphate-Mg-adenine interaction is a key structural feature that is not as easily observed by other techniques. acs.org

Computational Modeling and Simulation of Magnesium-ATP Complexes

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for investigating the structure, dynamics, and energetics of Mg-ATP complexes at an atomic level. nih.govaip.orgplos.org These methods allow researchers to examine different binding modes, calculate binding free energies, and refine the force fields used to describe these highly charged systems. nih.govacs.org

A primary focus of computational studies has been the characterization of the two predominant coordination geometries of Mg²⁺ with the ATP phosphate chain:

Tridentate (C3): The Mg²⁺ ion coordinates with oxygen atoms from all three phosphate groups (α, β, and γ). mpg.denih.gov

Bidentate (C2): The Mg²⁺ ion coordinates with oxygen atoms from only the terminal β and γ phosphate groups. mpg.denih.gov

Simulations have shown that these two states are nearly isoenergetic in aqueous solution but are separated by a high energy barrier, making transitions between them slow in unbiased simulations. mpg.denih.govacs.org Advanced techniques like enhanced sampling and alchemical free energy calculations are therefore employed to accurately determine the relative stability of these coordination modes. mpg.deacs.org

Different force fields, such as AMBER and CHARMM, can yield conflicting predictions about which coordination mode is more favorable. nih.govacs.org Therefore, significant research has been dedicated to evaluating and correcting these force fields against experimental data and a large set of protein-ATP·Mg²⁺ structures from the Protein Data Bank (PDB). nih.govacs.orgchemrxiv.orgchemrxiv.org For example, molecular dynamics free energy simulations using the polarizable AMOEBA force field calculated a total binding free energy for ATP:Mg²⁺ of -7.00 ± 2.13 kcal/mol, which is in good agreement with the experimental value of -8.6 ± 0.2 kcal/mol. nih.govnih.govresearchgate.net

MD simulations also provide detailed insights into the dynamics of the coordination shell. nih.gov They reveal a range of stable and transient coordination arrangements, including the involvement of water molecules to complete the magnesium ion's coordination sphere. aip.orgnih.gov Pair interaction energy calculations have quantified the stability of different coordination states. aip.org

Table 2: Interaction Energies for Mg²⁺-ATP Coordination States from MD Simulations

| Coordination State | Description | Pair Interaction Energy (approx. kJ/mol) | Stability |

|---|---|---|---|

| 1-site | Mg²⁺ coordinates one oxygen from the phosphate group. | -2100 aip.org | Transitory aip.org |

| 2-site | Mg²⁺ coordinates two oxygens (e.g., from β and γ phosphates). | -2750 aip.org | Stable aip.org |

| 3-site | Mg²⁺ coordinates three oxygens (from α, β, and γ phosphates). | -3500 aip.org | Stable (energetically most favorable) aip.org |

These computational approaches are crucial for interpreting experimental data and for building accurate models of the multitude of biological processes where the ATP·Mg²⁺ complex plays a central role. mpg.denih.gov

Force Field Development and Validation for Mg-ATP Systems

Molecular dynamics (MD) simulations, which provide atomistic insights into the behavior of biomolecules, rely on the accuracy of underlying force fields. A force field is a set of parameters that defines the potential energy of a system of atoms. Developing and validating accurate force fields for Mg-ATP systems is a significant challenge due to the highly charged and flexible nature of the triphosphate group and its coordination with the divalent magnesium ion.

Early and widely used force fields like AMBER and CHARMM have undergone continuous development to better represent polyphosphate molecules. researchgate.net Initial parameterization efforts often utilized simplified models like methyl triphosphate (MTP) to derive parameters for the dihedral angles of the phosphate chain. researchgate.netchemrxiv.org These parameters were then incorporated into the broader force fields for simulating complex systems containing nucleotides. researchgate.net

A key challenge in force field development for Mg-ATP is accurately capturing the equilibrium between its primary coordination states: a bidentate (C2) form, where Mg²⁺ coordinates with oxygen atoms from the β- and γ-phosphates, and a tridentate (C3) form, involving coordination with oxygens from the α-, β-, and γ-phosphates. researchgate.netmpg.de Experimental evidence from nuclear magnetic resonance (NMR) and spectroscopic studies suggests that both C2 and C3 conformations exist in solution and are nearly equal in energy, with the C2 state being predominant. researchgate.netchemrxiv.org However, simulations using different force fields have shown significant discrepancies in predicting the relative stability of these states. For instance, comparisons of potential of mean force (PMF) profiles derived from AMBER and CHARMM22 force fields revealed substantial differences in the predicted free energy between the C2 and C3 conformations. researchgate.netchemrxiv.org

Recent efforts have focused on refining these force fields. One approach involves using a more sophisticated ribosyl triphosphate (RTP) model, which includes the ribose sugar, to develop new parameters. researchgate.netchemrxiv.org This method considers the coupling effects between dihedral angles, more accurate van der Waals interactions, and the influence of polarized charges on the conformational balance. researchgate.netchemrxiv.org Another strategy involves using a polarizable force field like AMOEBA, which explicitly accounts for electronic polarization, to improve the accuracy of electrostatic interactions. nih.gov

Validation of these force fields is often performed by comparing simulation results with experimental data and structures from the Protein Data Bank (PDB). mpg.deresearchgate.net For example, researchers have calculated the free energy differences between C2 and C3 coordination states for a set of ATP·Mg²⁺–protein complex structures and compared them to the experimentally observed coordination modes. mpg.deacs.org Such studies have revealed systematic biases in force fields; for instance, some AMBER versions tend to mispredict C3 coordination for structures that are C2 in reality, while CHARMM has shown a bias towards C2. mpg.de These findings have led to the development of additive corrections to the coordination free energy to achieve better agreement with experimental observations. mpg.de

| Force Field | Common Model for Parameterization | Key Findings/Challenges |

| AMBER | Methyl Triphosphate (MTP), Ribosyl Triphosphate (RTP) researchgate.netchemrxiv.org | Original parameters based on MTP struggled to accurately describe the C2/C3 conformational balance. researchgate.netchemrxiv.org Newer parameters based on RTP show improved accuracy. chemrxiv.org Some versions show a bias towards the C3 state. mpg.de |

| CHARMM | Methyl Triphosphate (MTP) researchgate.netchemrxiv.org | Shows a bias towards the C2 coordination state. mpg.de Can result in an erroneous preference for overextended triphosphate configurations. mpg.de |

| AMOEBA | Not specified in provided context | A polarizable force field that aims for greater accuracy in electrostatic interactions. nih.gov |

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

To achieve a higher level of accuracy, particularly for describing chemical reactions like ATP hydrolysis, researchers employ hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. nih.govscispace.com This approach treats the chemically active region of the system (e.g., the triphosphate chain of ATP, the Mg²⁺ ion, and surrounding water molecules or amino acid residues) with quantum mechanics, which can accurately model bond breaking and formation. The remainder of the system, such as the protein environment, is treated with the computationally less expensive molecular mechanics force field. scispace.comencyclopedia.pub

QM/MM methods have been extensively applied to study phosphate transfer and hydrolysis reactions involving ATP. scispace.com The choice of QM method is crucial, with Density Functional Theory (DFT) being a popular choice due to its balance of accuracy and computational cost. encyclopedia.pub The B3LYP functional is a commonly used DFT functional for these types of calculations. scispace.comnih.gov

In a typical QM/MM setup for studying Mg-ATP, the QM region would include the ATP molecule complexed with the Mg²⁺ cation. nih.gov To accurately model the system in a biological context, the complex is solvated in a water box, and a number of surrounding water molecules are often included in the QM region as well. nih.gov The ONIOM method is one of the established QM/MM implementations, where the energy of the total system is calculated by combining the QM energy of the model system and the MM energy of the entire "real" system, with a correction term. scispace.com

These studies have been instrumental in investigating the mechanisms of ATP hydrolysis, comparing associative and dissociative pathways. nih.gov The associative mechanism involves the direct attack of a water molecule on the γ-phosphate, forming a pentacovalent intermediate, while the dissociative mechanism involves the formation of a metaphosphate intermediate. QM/MM simulations have suggested that the dissociative pathway may have a lower activation barrier in aqueous solution. nih.gov The use of QM/MM also allows for extensive relaxation and equilibration of the system along the reaction pathway, which is critical for obtaining accurate free energy barriers. nih.gov

| QM/MM Study Focus | QM Method | Key Insights |

| ATP Hydrolysis in Solution nih.gov | Density Functional Theory (DFT) | The dissociative mechanism has a lower activation barrier compared to the associative mechanism. nih.gov |

| Phosphate Transfer in Kinases scispace.com | B3LYP/6-31G(d) | Elucidates the potential energy surface for the phosphoryl transfer reaction, helping to distinguish between associative, dissociative, and concerted mechanisms. scispace.com |

| DNA/RNA Polymerization nih.gov | B3LYP with mixed basis sets | Investigates the role of the Mg²⁺ ions in the chemical insertion step of nucleotides. nih.gov |

Molecular Dynamics Simulations of Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of Mg-ATP complexes. techconnect.org By simulating the motions of atoms over time, MD provides detailed information about the flexibility and preferred structures of the molecule in different environments. mpg.deaip.org

Simulations have shown that the presence of the Mg²⁺ ion significantly influences the conformational dynamics of ATP. aip.org While ATP in the absence of Mg²⁺ can adopt more extended structures, the coordination with Mg²⁺ leads to increased flexibility and a shift towards more compact conformations. techconnect.orgaip.org The radius of gyration, a measure of the molecule's compactness, is often used to quantify these conformational changes. aip.org

The environment also plays a critical role in shaping the conformation of Mg-ATP. MD simulations have demonstrated that ATP favors extended conformations when bound in the tight pockets of motor proteins like F₁-ATPase and actin. techconnect.orgaip.org Conversely, more compact structures are favored in the binding sites of proteins such as RNA polymerase and DNA helicase. techconnect.orgaip.org These conformational preferences are dictated by the specific interactions within the protein's binding cavity. techconnect.org

Extended MD simulations, sometimes spanning microseconds, have been used to observe transitions between different conformational substates. mpg.de These simulations reveal that the Mg-ATP complex is not static but dynamically samples a range of structures. The analysis of these trajectories, often aided by techniques like principal component analysis, helps to identify the major modes of motion and the dominant conformational states. mpg.de

| Simulation System | Key Conformational Finding | Metric Used |

| Mg-ATP in F₁-ATPase and actin techconnect.orgaip.org | Favors extended conformations | Radius of Gyration, Inter-atomic distances |

| Mg-ATP in RNA polymerase and DNA helicase techconnect.orgaip.org | Favors compact structures | Radius of Gyration, Inter-atomic distances |

| ATP with and without Mg²⁺ in solution techconnect.orgaip.org | Mg²⁺ incorporation increases flexibility and leads to more compact structures compared to free ATP | Probability distribution of Pγ-C4' distance |

Free Energy Calculations of Coordination States

Determining the relative stability of the different coordination states of Mg-ATP is crucial for understanding its function. Free energy calculations provide a quantitative measure of this stability. researchgate.netresearchgate.net As mentioned, the two predominant states in aqueous solution are the bidentate (C2, coordinating β- and γ-phosphates) and tridentate (C3, coordinating α-, β-, and γ-phosphates) forms. mpg.de

Free energy calculations have shown that these two states are approximately isoenergetic, meaning they have very similar free energies, though they are separated by a significant energy barrier. mpg.deresearchgate.netresearchgate.net This high barrier makes spontaneous transitions between the C2 and C3 states rare on the timescale of conventional MD simulations. mpg.deresearchgate.net

To overcome this sampling challenge, enhanced sampling techniques like umbrella sampling and alchemical free energy calculations are employed. researchgate.netresearchgate.net Umbrella sampling involves applying a biasing potential to guide the simulation along a specific reaction coordinate, such as the distance between the Mg²⁺ ion and the α-phosphate. researchgate.net Alchemical methods involve creating a non-physical, artificial pathway between states to calculate the free energy difference. mpg.de

These calculations have been used to evaluate the performance of different force fields. mpg.deresearchgate.net For example, free energy calculations using the CHARMM force field suggested that the C2 and C3 states are almost equally likely. researchgate.netresearchgate.net In contrast, some studies using other force fields reported a preference for one state over the other. researchgate.net The total binding free energy for ATP:Mg²⁺ has been calculated using the polarizable AMOEBA force field to be -7.00 ± 2.13 kcal/mol, which is in reasonable agreement with experimental values. nih.gov

The interaction energy between Mg²⁺ and ATP is dominated by electrostatic contributions. aip.org Calculations have shown that for a stable three-site coordination (C3), the pair interaction energy is approximately -3500 kJ/mol, which is more favorable than the -2750 kJ/mol for a two-site coordination (C2). aip.org

| Calculation Method | Force Field | Calculated Property | Finding |

| Umbrella Sampling researchgate.net | CHARMM | Free energy difference between C2 and C3 states | The Mg²⁺ ion is equally likely to coordinate the β,γ-phosphates (C2) or the α,β,γ-phosphates (C3). researchgate.net |

| Alchemical Free Energy Calculation mpg.de | Amber vs. CHARMM | Free energy difference for C3 to C2 transition in protein complexes | Amber systematically mispredicts C3 for many C2 structures, while CHARMM shows a bias toward C2. mpg.de |

| Molecular Dynamics Free Energy Simulations nih.gov | AMOEBA | Total binding free energy of ATP:Mg²⁺ | -7.00 ± 2.13 kcal/mol. nih.gov |

| Pair Interaction Energy Calculation aip.org | Not specified | Interaction energy for different coordination states | C3 state ( |

Thermodynamics and Kinetics of Magnesium Atp Interactions

Stability Constants and Binding Affinities of Magnesium-ATP Complexes

The interaction between Mg²⁺ and ATP is characterized by a high binding affinity. wikipedia.org The strength of this interaction is quantified by the stability constant (K) or its logarithm (log K), and conversely by the dissociation constant (Kd), which is the reciprocal of the association constant. Due to the strength of this interaction, ATP in the cell is mostly found in its Mg²⁺-bound form. wikipedia.org

Various studies have determined the stability and dissociation constants for the MgATP complex under different experimental conditions. For instance, the binding constant for Mg²⁺ with ATP has been reported as 9,554 M⁻¹. wikipedia.org Other studies using ³¹P NMR have determined the log K for the MgATP complex to be 4.70 at 30°C and an ionic strength of 0.1 M. nih.govacs.org Another evaluation reported a log K of 4.34 under conditions of 37°C and 0.1 M ionic strength. harvard.edu The dissociation constant (Kd) for MgATP has been measured to be approximately 50 µM, which is about tenfold lower than the Kd for MgADP, indicating a significantly higher affinity of Mg²⁺ for ATP compared to ADP. harvard.edupnas.org This high affinity is a key factor in the regulation of cellular processes. acs.org

| Parameter | Value | Conditions | Reference(s) |

| Binding Constant (Ka) | 9,554 M⁻¹ | Not specified | wikipedia.org |

| Log K | 4.70 | 30°C, Ionic Strength (µ) = 0.1 M | nih.govacs.org |

| Log K | 4.34 ± 0.07 | 37°C, Ionic Strength (µ) = 0.1 M | harvard.edu |

| Dissociation Constant (Kd) | ~50 µM | Physiological nucleotide levels | harvard.edu |

| Dissociation Constant (Kd) | 1.5 µM - 10 µM | pH 6.0 - 8.0 | researchgate.net |

Enthalpy and Entropy Contributions to Magnesium-ATP Binding

The formation of the MgATP complex is governed by specific thermodynamic parameters. The binding process is often characterized by a significant interplay between enthalpy (ΔH) and entropy (ΔS), a phenomenon known as enthalpy-entropy compensation. nih.gov

Studies have shown that the binding of Mg²⁺ to ATP is typically an enthalpically driven process, meaning it releases heat (exothermic). nih.gov However, this favorable enthalpy change is often counteracted by an unfavorable entropy change. nih.gov The negative entropy contribution can be attributed to the increased order in the system as the free ions (Mg²⁺ and ATP⁴⁻) form a single, more structured complex, and the associated ordering of solvent molecules. nih.gov For example, calorimetric experiments measuring the interaction of MgATP with certain enzymes have revealed that the binding is driven by favorable enthalpy changes, while also displaying unfavorable entropy changes. researchgate.net In some contexts, such as the binding of multiple ATP molecules to chaperone proteins like GroEL, the initial binding events are enthalpically driven while subsequent bindings become more entropically driven, highlighting the complexity of these interactions in biological systems. biorxiv.org

Kinetic Mechanisms of Magnesium-ATP Formation and Dissociation

The formation and dissociation of the MgATP complex are dynamic processes with specific kinetic rates. Analysis of ³¹P NMR line widths has allowed for the determination of the rate constants for these events. The dissociation rate constant for MgATP has been measured to be approximately 7,000 s⁻¹, while the association rate constant is around 4 x 10⁸ M⁻¹s⁻¹. nih.gov In some enzymatic systems, the binding kinetics are characterized by relatively slow association rates and fast dissociation rates. nih.gov

The mechanism of MgATP interaction, particularly in the context of enzymatic reactions, can be complex. For many kinases and ATPases, MgATP is the true substrate, but a second, activating Mg²⁺ ion is also required for catalysis. nih.gov One proposed kinetic model is a "ping-pong" mechanism, where the activating Mg²⁺ participates in the reaction after the dissociation of one of the products (like inorganic phosphate), which then promotes the release of the second product (ADP). researchgate.net Furthermore, under conditions of ATP hydrolysis, a dynamic equilibrium exists where the rates of both the formation and dissociation of NBD (Nucleotide-Binding Domain) dimers increase, meaning neither the monomer nor the dimer state is overwhelmingly favored. nih.gov

Influence of Magnesium Coordination on ATP Hydrolysis Energetics

The standard Gibbs free energy (ΔG°') of ATP hydrolysis is significantly dependent on the concentration of Mg²⁺. bionumbers.orgstackexchange.com The chelation of ATP by magnesium alters the thermodynamics of the reaction. As the concentration of Mg²⁺ increases, the magnitude of the free energy released by hydrolysis generally decreases. wikipedia.org This is because the MgATP complex is more stable than free ATP, so more energy is required to break it apart.

Under standard conditions (1 M concentrations, pH 7), the ΔG°' for ATP hydrolysis varies from approximately -28 to -34 kJ/mol, depending on the Mg²⁺ concentration. stackexchange.combionumbers.orgwikipedia.org At zero Mg²⁺, the ΔG°' is around -35.7 kJ/mol, which changes to -31 kJ/mol at a Mg²⁺ concentration of 5 mM. wikipedia.org It is important to use a "transformed" Gibbs free energy that accounts for physiological conditions, including pH, ionic strength, and Mg²⁺ concentration, to get a more accurate picture of the energy available in the cell. blogspot.com Under typical intracellular conditions, the actual ΔG for ATP hydrolysis is estimated to be much higher, around -57 kJ/mol. stackexchange.com

| Mg²⁺ Concentration | Standard Gibbs Free Energy (ΔG°') of ATP Hydrolysis | Reference(s) |

| 0 mM | -35.7 kJ/mol | wikipedia.org |

| 3 mM | -31.4 kJ/mol (Calculated "transformed" value) | blogspot.com |

| 5 mM | -31.0 kJ/mol | wikipedia.org |

| General Range | -28 to -34 kJ/mol | stackexchange.combionumbers.org |

Mechanistic Roles of Magnesium Atp in Enzyme Catalysis

Substrate Activation by Magnesium-ATP Complexation

The formation of the Mg-ATP complex is a prerequisite for its role in enzymatic reactions, primarily by activating the phosphate (B84403) groups of ATP for nucleophilic attack. This activation is a direct consequence of the physicochemical properties of the magnesium ion.

Electrostatic Activation of Phosphate Groups

The high charge density of the Mg²⁺ ion, a result of its small ionic radius, allows it to function as a potent Lewis acid. nih.govdiva-portal.orguni-konstanz.de When complexed with the phosphate groups of ATP, Mg²⁺ attracts electrons from the phosphorus atoms. nih.govdiva-portal.orguni-konstanz.de This withdrawal of electron density neutralizes the negative charges on the phosphate groups, reducing the electrostatic repulsion that would otherwise hinder the approach of a nucleophilic attacking group. nih.govtandfonline.com This "electrostatic catalysis" is a primary function of Mg²⁺ in phosphoryl transfer reactions. nih.govdiva-portal.orguni-konstanz.de The coordination of Mg²⁺ with the β- and γ-phosphates of ATP is particularly important for shielding the negative charges and facilitating the cleavage of the terminal phosphoanhydride bond. tandfonline.comacs.org

Influence on Substrate Electrophilicity for Catalysis

By withdrawing electrons, the complexed Mg²⁺ ion increases the electrophilicity of the phosphorus atoms, particularly the γ-phosphorus. nih.govdiva-portal.orguni-konstanz.de This heightened electrophilicity makes the phosphorus atom a more favorable target for nucleophilic attack by a hydroxyl group on a substrate molecule (in the case of kinases) or by water (in the case of ATPases). nih.govaip.org The enhanced electrophilicity of the γ-phosphate is a key factor in lowering the activation energy for phosphoryl transfer, thereby accelerating the rate of the catalytic reaction. wikipedia.org

Enzyme-Specific Interactions with Magnesium-ATP

The activated Mg-ATP complex serves as a universal phosphoryl group donor, but its interaction and the subsequent catalytic mechanism are tailored to the specific active site of each enzyme class.

Kinase Activity and Phosphoryl Transfer Mechanisms

Protein kinases are a major class of enzymes that catalyze the transfer of a phosphoryl group from Mg-ATP to specific amino acid residues (serine, threonine, or tyrosine) on target proteins. nih.gov With few exceptions, kinases require a divalent metal ion, typically Mg²⁺ or Mn²⁺, for their catalytic activity. nih.gov The Mg-ATP complex is the actual substrate for these enzymes. nih.gov

The role of Mg²⁺ in kinase catalysis extends beyond simply activating the γ-phosphate. It also plays a crucial structural role in correctly orienting the ATP molecule within the kinase's active site for efficient phosphoryl transfer. tandfonline.com Some kinases utilize one magnesium ion, while others, like cyclin-dependent kinase 2 (CDK2), may require two for optimal activity. acs.orgacs.orgresearchgate.net The presence of a second Mg²⁺ ion can further reduce electrostatic repulsion and facilitate a base-assisted mechanism, lowering the activation energy for phosphoryl transfer. acs.orgresearchgate.net The mechanism generally proceeds via a direct, in-line transfer of the γ-phosphoryl group from ATP to the hydroxyl group of the protein substrate. mdpi.com

Table 1: Role of Magnesium in Kinase-Mediated Phosphoryl Transfer

| Feature | Description |

| Substrate | Mg-ATP is the true substrate for most protein kinases. nih.gov |

| Activation | Mg²⁺ shields the negative charges of the phosphate groups, increasing the electrophilicity of the γ-phosphorus. nih.govdiva-portal.orguni-konstanz.de |

| Orientation | Mg²⁺ helps to properly position the ATP molecule within the active site for catalysis. tandfonline.com |

| Cofactor Requirement | Most kinases require one or two Mg²⁺ ions for optimal catalytic function. acs.orgacs.orgresearchgate.net |

| Mechanism | The reaction typically follows an in-line displacement mechanism for phosphoryl transfer. mdpi.com |

ATP Synthase and ATP Production

ATP synthase, the enzyme responsible for the bulk of ATP production in mitochondria and chloroplasts, also relies heavily on magnesium. frontiersin.org In this case, the reaction is the reverse of that catalyzed by many kinases: the synthesis of ATP from ADP and inorganic phosphate (Pi). Mg²⁺ is considered a separate substrate in this reaction, alongside ADP and Pi. frontiersin.org

Magnesium plays a pivotal role in the formation of the transition state during ATP synthesis. nih.govresearchgate.net It is thought to preferentially coordinate with the inorganic phosphate and reposition key loops within the catalytic site of the F1 sector of the enzyme. nih.govresearchgate.net Furthermore, the activity of ATP synthase can be influenced by the concentration of Mg²⁺, which can affect the binding and release of nucleotides from the catalytic sites. pnas.orgcam.ac.uk The magnesium ion is also crucial for the catalytic mechanism itself, potentially transforming the mechanics of the protein into a chemical reaction. frontiersin.org

Adenylate Kinase and Phosphoryl Transfer

Adenylate kinase (AK) is a vital enzyme for cellular energy homeostasis, catalyzing the reversible phosphoryl transfer between two adenosine (B11128) diphosphate (B83284) (ADP) molecules to produce one ATP and one adenosine monophosphate (AMP). nih.govdiva-portal.org This reaction is also dependent on the presence of Mg²⁺. nih.govdiva-portal.org

Recent research has shown that Mg²⁺ does more than just electrostatically activate the phosphate groups in the adenylate kinase reaction. It induces a significant conformational rearrangement of the substrates (ATP and ADP) within the active site. nih.govdiva-portal.orgnews-medical.net This rearrangement involves an approximately 30° adjustment in the angle of nucleophilic attack, which optimizes the geometry for reversible phosphoryl transfer. nih.govdiva-portal.orgnews-medical.net This finding highlights a more active role for Mg²⁺ in catalysis beyond simple charge shielding. Additionally, some studies suggest that adenylate kinase from certain organisms can be activated by the direct binding of a second magnesium ion to the enzyme, further enhancing the reaction rate. nih.gov

Conformational Dynamics and Allosteric Regulation Mediated by Mg-ATP

The binding of the magnesium-adenosine triphosphate (Mg-ATP) complex to an enzyme is a critical event that often initiates significant changes in the enzyme's three-dimensional structure. These conformational shifts are fundamental to the enzyme's catalytic function and its regulation. The magnesium ion plays a multifaceted role in this process, extending beyond simply neutralizing the negative charges on the ATP's phosphate chain. stackexchange.com By coordinating with the oxygen atoms of the phosphate groups, Mg²⁺ helps to hold the ATP molecule in a well-defined conformation that is specifically recognized and bound by the enzyme's active site. stackexchange.com This interaction increases the binding energy and specificity, but more importantly, it can trigger a cascade of structural rearrangements within the enzyme itself. stackexchange.comontosight.ai

These induced conformational changes are essential for catalysis, as they position the substrate and catalytic residues in the optimal orientation for the reaction to occur. diva-portal.orgnih.gov The binding of Mg-ATP can cause both localized changes within the active site and large-scale movements of entire protein domains. nih.govpnas.org A classic example is adenylate kinase (AK), an enzyme that catalyzes the reversible phosphoryl transfer between ATP and AMP. diva-portal.orgpnas.org The binding of its substrates, including Mg-ATP, induces a large conformational change where domains of the enzyme close over the active site. nih.govpnas.org Recent research integrating structural biology and molecular dynamics simulations has shown that Mg²⁺ specifically induces a conformational rearrangement of the substrates within the active site of adenylate kinase. This results in a 30° adjustment of the angle crucial for the phosphoryl transfer, thereby optimizing the enzyme for catalysis. diva-portal.orgnih.gov

Beyond its role in shaping the catalytic site, Mg-ATP is also a key player in allosteric regulation. Allosteric sites are distinct from the active site, and the binding of a molecule, or effector, to this site can modulate the enzyme's activity. ATP itself can act as an allosteric modulator, and its complex with magnesium is often the biologically relevant form. plos.orgnih.gov Unlike the relatively conserved substrate-binding sites, allosteric ATP-binding sites show more sequence and structural variability. plos.org This allows for a fine-tuning of regulation. Studies have revealed that ATP molecules can adopt both compact and extended conformations, and both forms can be found in allosteric binding sites, in contrast to substrate sites which primarily bind the extended form. plos.org The binding of Mg-ATP to an allosteric site can trigger conformational changes that propagate through the protein structure to the active site, altering its affinity for the substrate or its catalytic rate. For instance, in the case of Escherichia coli aspartate transcarbamylase, Mg-ATP binding to the allosteric site modifies the enzyme's quaternary structure, causing it to become more extended, which in turn stimulates its activity. nih.gov

Table 1: Research Findings on Mg-ATP Mediated Conformational Dynamics and Allosteric Regulation

| Enzyme | Organism | Research Finding | Impact on Enzyme Function | Citation |

| Adenylate Kinase (AK) | Escherichia coli | Mg²⁺ induces a 30° conformational rearrangement of substrates (ATP and ADP) in the active site. | Optimizes the angle for reversible phosphoryl transfer, enhancing catalysis. | diva-portal.orgnih.gov |

| Adenylate Kinase (AK) | General | Binding of Mg-ATP and AMP induces large-scale domain closure, restricting motion and poising the enzyme for catalysis. | Facilitates the chemical reaction and controls the rate-limiting step of product release. | pnas.org |

| Aspartate Transcarbamylase (ATCase) | Escherichia coli | Mg-ATP binding to the allosteric site induces a change in the quaternary structure, making it more extended. | Acts as an allosteric activator, stimulating enzyme activity without directly affecting the T to R transition. | nih.gov |

| General ATP-binding proteins | General | Allosteric ATP molecules can adopt both compact and extended conformations in their binding sites. | The conformational flexibility of allosteric ATP is linked to the fine-tuning of allosteric regulation. | plos.org |

| Motor Proteins | General | Mg²⁺, in conjunction with water molecules and amino acids, forces ATP to adopt unique structures within the catalytic pocket. | Promotes catalytic processes by altering the dynamics and conformational configurations of the active site. | researchgate.net |

Comparative Analysis of Metal Ion Co-factors (e.g., Mg²⁺ vs. Mn²⁺) in ATP-Dependent Enzymes

While magnesium is the most abundant and typically preferred divalent cation for ATP-dependent enzymatic reactions in the cell, other metal ions, particularly manganese (Mn²⁺), can often substitute for it. ayurwiki.orgwikipedia.org The chemical properties of Mn²⁺ are very similar to Mg²⁺, allowing it to effectively bind ATP and participate in the hydrolysis or phosphoryl transfer reactions of many ATPases and kinases. ayurwiki.org However, the substitution of Mg²⁺ with Mn²⁺ is not always a simple one-for-one exchange and can lead to significant differences in enzyme activity, stability, and even the reaction mechanism. ayurwiki.orgnih.govchemrxiv.org

In many cases, replacing Mg²⁺ with Mn²⁺ results in reduced enzyme activity. ayurwiki.org For example, in both extant and ancestral reconstructed nitrogenases, Mg²⁺ supports the highest rate of ATP-dependent nitrogen reduction, while Mn²⁺, along with other ions like Fe²⁺ and Co²⁺, supports the reaction but at a diminished capacity of 30-50%. asm.org Similarly, for the activating enzyme of nitrogenase Fe protein from Rhodospirillum rubrum, while both MnATP and MgATP can function as the metal-ion-ATP substrate, the free metal ion binding site shows a 1000-fold preference for Mn²⁺ over Mg²⁺. nih.gov

Conversely, some enzymes exhibit a preference for or are more strongly activated by Mn²⁺. A notable example is the TORC1 (Target of Rapamycin Complex 1) kinase. In vitro assays revealed that Mn²⁺ activates TORC1 more effectively than Mg²⁺. csic.esbiorxiv.org This enhanced activation is attributed to the ability of Mn²⁺ to significantly lower the Michaelis constant (Km) for ATP, meaning it increases the enzyme's affinity for its substrate, allowing for more efficient ATP coordination in the catalytic site. csic.es

The choice of metal cofactor can also create a trade-off between structural stability and catalytic efficiency. In studies on human DNA polymerase gamma, the mitochondrial DNA polymerase, Mg²⁺ was found to provide greater stabilization to the active site structure. chemrxiv.org In contrast, Mn²⁺, while resulting in a less stabilized catalytic pocket, enhanced the catalytic efficiency, as evidenced by a more favorable reaction energy and a lower activation barrier for the nucleotide incorporation reaction. chemrxiv.org This highlights a nuanced role for the metal ion where one may favor fidelity and stability (Mg²⁺) while the other favors a higher reaction rate (Mn²⁺).

Furthermore, the presence of both ions can lead to complex regulatory effects. For the chaperonin GroEL14, both Mg-ATP and Mn-ATP serve as substrates. However, when both metal ions are present, Mn²⁺ acts as a noncompetitive partial inhibitor of the Mg²⁺-dependent ATPase activity. nih.gov This inhibition is linked to the much higher binding affinity of Mn-ADP to the catalytic site compared to Mg-ADP, which slows down the release of the product and thus changes the rate-determining step of the enzyme's catalytic cycle. nih.gov

Table 2: Comparative Effects of Mg²⁺ and Mn²⁺ in ATP-Dependent Enzymes

| Enzyme | Organism/System | Effect of Mg²⁺ | Effect of Mn²⁺ | Key Finding | Citation |

| Nitrogenase | Azotobacter vinelandii / Ancestral | Supports the highest level of ATP-dependent substrate reduction. | Supports activity, but at a reduced rate (30-50% of Mg²⁺). | Mg²⁺ is the most efficient cofactor for nitrogenase activity. | asm.org |

| Chaperonin GroEL14 | General | Activates ATP hydrolysis. The release of Mg-ADP is relatively fast. | Mn-ATP is a substrate, but free Mn²⁺ acts as a partial inhibitor in the presence of Mg²⁺. Mn-ADP has a high affinity and slow release. | Mn²⁺ alters the rate-limiting step of the ATPase cycle by slowing product release. | nih.gov |

| TORC1 Kinase | Yeast and Mammals | Acts as a required divalent metal cofactor. | Activates TORC1 more substantially than Mg²⁺ by lowering the Km for ATP. | Mn²⁺ is a more potent activator of TORC1 due to enhanced ATP affinity. | csic.esbiorxiv.org |

| DNA Polymerase Gamma | Human Mitochondria | Provides greater stabilization to the active site structure. | Increases overall protein flexibility but enhances catalytic efficiency (lower activation barrier). | A trade-off exists between structural stability (favored by Mg²⁺) and catalytic rate (favored by Mn²⁺). | chemrxiv.org |

| Phosphoenolpyruvate Carboxykinase (PEPCK) | Anaerobiospirillum succiniciproducens | Activates the enzyme at millimolar concentrations. | The enzyme is totally dependent on Mn²⁺ for activity (at low micromolar concentrations). | At physiological concentrations, both ions are required, with Mn²⁺ being the primary dependent cofactor. | researchgate.net |

| Chloroplast ATPase | Chloroplasts | Activator of ATP hydrolysis. | Also acts as an activator of ATP hydrolysis. | Both Mg²⁺ and Mn²⁺ can serve as activators for this enzyme. | nih.gov |

Biochemical Pathways and Cellular Regulation Involving Magnesium Atp

Magnesium-ATP in Central Metabolic Pathways

Adenosine (B11128) triphosphate (ATP) is the primary energy currency of the cell, and it must be complexed with a magnesium ion (Mg²⁺) to be biologically active. wikipedia.org This complex, known as Mg-ATP, plays a pivotal role in nearly all metabolic pathways. wikipedia.org The magnesium ion stabilizes the polyphosphate chain of ATP, facilitating the transfer of phosphate (B84403) groups, a fundamental process in energy metabolism. nih.gov

Glycolysis and Substrate-Level Phosphorylation

Glycolysis, the initial stage of cellular respiration, involves a series of enzymatic reactions that break down glucose into pyruvate (B1213749). Several of these steps are critically dependent on Mg-ATP. canprev.camagnesium.ca

In the payoff phase of glycolysis, four ATP molecules are generated through substrate-level phosphorylation. nih.gov The enzymes phosphoglycerate kinase and pyruvate kinase catalyze these reactions, transferring a phosphate group from a high-energy intermediate to ADP to form ATP. nih.govquora.com These kinase-catalyzed reactions also have an absolute requirement for magnesium, which facilitates the phosphoryl transfer. nih.govechemi.com Specifically, the actual substrate for these kinases is often the Mg-ADP complex. The net gain in glycolysis is two molecules of ATP and two molecules of NADH per molecule of glucose. nih.gov

Table 1: Key Glycolytic Enzymes Requiring Magnesium-ATP

| Enzyme | Reaction Phase | Function |

| Hexokinase/Glucokinase | Preparatory (Investment) | Phosphorylates glucose, trapping it in the cell. ttuhsc.edu |

| Phosphofructokinase-1 (PFK-1) | Preparatory (Investment) | Catalyzes the rate-limiting step of glycolysis. ttuhsc.edu |

| Phosphoglycerate Kinase | Payoff (Generation) | Catalyzes the first substrate-level phosphorylation, generating ATP. nih.govquora.com |

| Pyruvate Kinase | Payoff (Generation) | Catalyzes the second substrate-level phosphorylation, generating ATP. nih.govquora.com |

Citric Acid Cycle (Krebs Cycle) and ATP/GTP Generation

The citric acid cycle, also known as the Krebs cycle, is a central metabolic hub that oxidizes acetyl-CoA derived from carbohydrates, fats, and proteins to generate ATP, NADH, and FADH₂. website-files.com While the cycle itself directly produces only one molecule of ATP or guanosine (B1672433) triphosphate (GTP) per turn via substrate-level phosphorylation, several of its key enzymes are regulated by or utilize Mg-ATP-dependent processes. nih.govwebsite-files.com

Magnesium ions are crucial cofactors for several enzymes within the cycle. website-files.com For instance, isocitrate dehydrogenase and the α-ketoglutarate dehydrogenase complex are stimulated by Mg²⁺. nih.govaatbio.com The pyruvate dehydrogenase complex, which links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA, is indirectly stimulated by Mg²⁺ through the activation of pyruvate dehydrogenase phosphatase. nih.govnih.gov

The GTP generated in the citric acid cycle can be readily converted to ATP by the enzyme nucleoside-diphosphate kinase, a reaction that also involves magnesium.

Table 2: Magnesium-Related Regulation in the Citric Acid Cycle

| Enzyme/Process | Role of Magnesium |

| Pyruvate Dehydrogenase Complex | Indirectly stimulated by Mg²⁺ via activation of its phosphatase. nih.govnih.gov |

| Isocitrate Dehydrogenase | Directly stimulated by the Mg²⁺-isocitrate complex. nih.gov |

| α-Ketoglutarate Dehydrogenase Complex | Stimulated by free Mg²⁺. nih.gov |

| Succinyl-CoA Synthetase | Produces GTP (or ATP) via substrate-level phosphorylation. |

Oxidative Phosphorylation and Electron Transport Chain

Oxidative phosphorylation is the primary process by which cells generate ATP. wikipedia.org It involves the transfer of electrons from NADH and FADH₂ through a series of protein complexes in the inner mitochondrial membrane, known as the electron transport chain (ETC), ultimately to oxygen. wikipedia.orgwikipedia.org This process creates a proton gradient that drives the synthesis of ATP by ATP synthase. wikipedia.org

Mg-ATP plays a central and indispensable role in the function of ATP synthase. frontiersin.org The catalytic sites of ATP synthase bind to Mg-ADP and inorganic phosphate (Pi) to synthesize ATP. nih.govresearchgate.net The magnesium ion is not only part of the product, Mg-ATP, but also acts as a crucial cofactor in the catalytic mechanism, facilitating the formation of the transition state for ATP synthesis. frontiersin.orgnih.govresearchgate.net The binding of Mg²⁺ helps to properly position the substrates and neutralize the negative charges of the phosphate groups, enabling the nucleophilic attack that forms the new phosphoanhydride bond of ATP. youtube.com The activity of ATP synthase is directly activated by mitochondrial Mg²⁺. nih.gov

Beta-Oxidation and Lipid Metabolism

Beta-oxidation is the metabolic process involving the breakdown of fatty acids to produce acetyl-CoA, NADH, and FADH₂. These products then enter the citric acid cycle and oxidative phosphorylation to generate ATP. The initial activation of fatty acids before they can enter the mitochondria for beta-oxidation requires the conversion of the fatty acid to a fatty acyl-CoA, a reaction catalyzed by acyl-CoA synthetase. This activation step is an ATP-dependent process that utilizes Mg-ATP and releases AMP and pyrophosphate. mdpi.com

Amino Acid Catabolism and ATP Production

The breakdown of amino acids for energy production involves the removal of the amino group, a process that often leads to the formation of ammonia (B1221849), which is toxic. The urea (B33335) cycle in the liver converts this ammonia into urea for excretion. libretexts.org The first step of the urea cycle, the synthesis of carbamoyl (B1232498) phosphate from ammonia, bicarbonate, and ATP, is catalyzed by carbamoyl phosphate synthetase I (CPS-I). uobabylon.edu.iqbasicmedicalkey.com This reaction is dependent on Mg-ATP, consuming two molecules of Mg-ATP. uobabylon.edu.iqscribd.com Subsequent steps in the urea cycle also have dependencies on magnesium. For instance, ornithine transcarbamoylase and argininosuccinate (B1211890) synthase are magnesium-requiring enzymes. uobabylon.edu.iq

Magnesium-ATP in Intracellular Signal Transduction

Beyond its role in energy metabolism, Mg-ATP is a fundamental component of intracellular signal transduction pathways. uchicago.edunih.gov A vast number of signaling processes rely on the transfer of phosphate groups from Mg-ATP to target proteins, a reaction catalyzed by enzymes called kinases. nih.govmdpi.com

Protein phosphorylation is a key mechanism for regulating protein function, and virtually all protein kinases utilize Mg-ATP as their phosphate donor. mdpi.comresearchgate.net The magnesium ion is essential for kinase activity, playing a role in binding ATP to the kinase's active site and facilitating the phosphoryl transfer reaction. mdpi.comresearchgate.nettandfonline.com Molecular dynamics simulations have shown that the presence of Mg²⁺ enhances the binding affinity of ATP to protein kinases, primarily through electrostatic interactions. researchgate.netresearchgate.net Some kinases even require two magnesium ions for optimal catalytic activity. mdpi.com

Receptor tyrosine kinases (RTKs) are a major class of cell surface receptors that, upon ligand binding, autophosphorylate their intracellular domains. mdpi.com This autophosphorylation, which is dependent on Mg-ATP, creates docking sites for downstream signaling proteins, initiating cascades that regulate cell growth, differentiation, and metabolism. mdpi.commedsci.org The affinity of insulin (B600854) receptor tyrosine kinase for Mg-ATP, for example, increases with higher concentrations of free magnesium. frontiersin.org

Extracellular Purinergic Signaling via ATP and P2 Receptors

Extracellular ATP is a key signaling molecule that mediates communication between cells by activating a specific class of cell surface receptors known as purinergic P2 receptors. nih.govwikipedia.org This form of signaling, termed purinergic signaling, is involved in a vast array of physiological and pathological processes. nih.govphysiology.org The P2 receptors are broadly categorized into two families: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are G protein-coupled receptors. nih.govwikipedia.org

Cells can release ATP into the extracellular space through several regulated mechanisms. These include vesicular exocytosis, where ATP is stored in vesicles and released upon fusion with the cell membrane, and channel-mediated release through pannexin and connexin hemichannels. mdpi.commdpi.comnih.gov ATP can also be released from damaged or dying cells. mdpi.com This release can be triggered by various stimuli, including mechanical stress, hypoxia, and inflammation. nih.govnih.gov

Once in the extracellular environment, ATP acts as a potent signaling molecule, or "DAMP" (damage-associated molecular pattern), particularly in the context of inflammation. physiology.org It can act in an autocrine manner, signaling back to the cell that released it, or in a paracrine manner, signaling to nearby cells. nih.gov The extracellular roles of ATP are diverse and include neurotransmission, modulation of vascular tone, immune responses, and cell proliferation and death. nih.govphysiology.orgoup.com The concentration of ATP in the extracellular space is tightly controlled by ectonucleotidases, enzymes that degrade ATP to ADP, AMP, and adenosine, which can then activate other purinergic receptors. physiology.org

Table 3: Mechanisms of Cellular ATP Release

| Mechanism | Description | Key Proteins/Factors | References |

|---|---|---|---|

| Vesicular Exocytosis | ATP is stored in vesicles and released upon their fusion with the plasma membrane. | V-ATPase | mdpi.comnih.gov |

| Channel-Mediated Release | ATP passes directly across the cell membrane through specific channel proteins. | Pannexin-1, Connexin-43 | mdpi.commdpi.com |

| Non-specific Release | ATP is released from damaged or dying cells (e.g., necrosis). | N/A | nih.gov |

P2X receptors are a family of seven distinct subunits (P2X1-P2X7) that assemble as trimers to form non-selective cation channels. taylorandfrancis.comsigmaaldrich.com The binding of extracellular ATP to these receptors triggers a conformational change that opens the channel pore, allowing the influx of cations such as Na⁺ and Ca²⁺, and the efflux of K⁺. nih.govresearchgate.net This ion flux leads to membrane depolarization and the initiation of downstream signaling events. physiology.org

The gating of P2X receptors is a complex process that is influenced by the form of ATP present. While ATP is the primary physiological agonist for all P2X receptors, the different ionic forms of ATP (free ATP⁴⁻ and MgATP²⁻) can have subtype-specific effects. physiology.orgpnas.org For some subtypes, like P2X2, free ATP⁴⁻ is the primary activator, and MgATP²⁻ has very low efficacy. pnas.org In contrast, other subtypes, such as P2X3, can be robustly activated by both free ATP⁴⁻ and MgATP²⁻. pnas.org

Furthermore, Mg²⁺ can also act as an allosteric modulator of some P2X receptor subtypes, binding to a site distinct from the ATP-binding pocket to regulate channel activity. sigmaaldrich.compnas.org The structural basis for ATP binding involves an interfacial binding site between subunits, and the binding of ATP induces a conformational change that leads to the opening of the ion channel. nih.govfrontiersin.org Interestingly, crystallographic studies have not resolved Mg²⁺ ions in the ATP binding site, supporting the idea that free ATP⁴⁻ is a primary activating ligand. frontiersin.org

The P2Y receptor family consists of eight distinct G protein-coupled receptors (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄) that are activated by a range of extracellular nucleotides, including ATP, ADP, UTP, UDP, and UDP-sugars. nih.govguidetopharmacology.org Unlike P2X receptors, which are more selectively activated by ATP, different P2Y receptor subtypes show preferential activation by specific nucleotides. physiology.org For example, P2Y₁ and P2Y₁₂ are preferentially activated by ADP, while P2Y₁₁ is activated by ATP. guidetopharmacology.orgsigmaaldrich.com

Upon agonist binding, P2Y receptors undergo a conformational change that allows them to couple to and activate intracellular heterotrimeric G proteins. sigmaaldrich.com Based on their G protein coupling, P2Y receptors can be divided into two main subfamilies. guidetopharmacology.org

Gq/₁₁-coupled receptors: P2Y₁, P2Y₂, P2Y₄, P2Y₆, and P2Y₁₁ couple to Gq/₁₁ proteins, leading to the activation of phospholipase C (PLC). nih.govguidetopharmacology.org PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). nih.gov IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC). nih.gov The P2Y₁₁ receptor is unique in that it can also couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cAMP levels. guidetopharmacology.orgfrontiersin.org

Gi/o-coupled receptors: P2Y₁₂, P2Y₁₃, and P2Y₁₄ couple to Gi/o proteins, which primarily inhibit the activity of adenylyl cyclase, resulting in decreased cAMP levels. nih.govguidetopharmacology.org The Gβγ subunits released upon Gi/o activation can also modulate the activity of other effectors, such as ion channels and other kinases. nih.gov

This differential coupling to G proteins allows P2Y receptors to mediate a wide range of cellular responses, from platelet aggregation and inflammation to neurotransmission and epithelial secretion. nih.govnih.gov

Magnesium-ATP Modulation of Ion Channel Activity

The magnesium-ATP complex (Mg-ATP) is a critical regulator of various ion channels, influencing their activity and, consequently, a wide range of physiological processes. Its modulatory effects are diverse, ranging from direct binding to providing the necessary energy for channel function.

Voltage-Gated Proton Channels (e.g., Hv1)

Voltage-gated proton channels (Hv1) are unique ion channels that mediate proton efflux in response to membrane depolarization and a pH gradient. nih.gov Recent studies have revealed that cytosolic ATP is a key modulator required to maintain Hv1 activity. researchgate.netnih.gov

Research using electrophysiological and microscale thermophoresis (MST) methods on the mouse Hv1 channel (mHv1) has demonstrated that intracellular ATP directly influences channel function. nih.gov The application of intracellular ATP was found to accelerate the activation kinetics of mHv1, leading to an increased amplitude of the proton current within a physiological concentration range. researchgate.netnih.gov This enhancement of the proton current was also observed with a non-hydrolysable ATP analogue, indicating that the modulation occurs through direct binding of the ATP molecule to the channel protein, rather than through an enzymatic reaction like hydrolysis. researchgate.netnih.gov The direct interaction between the purified Hv1 protein and ATP has been quantitatively confirmed. nih.gov This ATP-dependent facilitation has also been noted for endogenous proton currents in human breast cancer cell lines, suggesting its physiological relevance. nih.gov Therefore, ATP's influence on Hv1 activity appears to be a direct molecular interaction essential for the channel's proper physiological function. researchgate.netnih.gov

Table 1: Effect of Intracellular ATP on Hv1 Channel Activity

| Parameter | Observation | Implication | Source(s) |

| Activation Kinetics | Accelerated in the presence of intracellular ATP. | Faster channel opening upon depolarization. | researchgate.netnih.gov |

| Proton Current Amplitude | Increased within physiological ATP concentrations. | Enhanced proton efflux through the channel. | researchgate.netnih.gov |

| Modulation Mechanism | Reproduced with non-hydrolysable ATP analogues. | Direct binding interaction, not requiring ATP hydrolysis. | researchgate.netnih.gov |

| Physiological Relevance | Endogenous Hv1 currents in cancer cells are enhanced by ATP. | ATP is required for normal Hv1 function in native cells. | nih.gov |

ATP-Sensitive Potassium Channels (KATP Channels)

ATP-sensitive potassium (KATP) channels link the metabolic state of a cell to its electrical activity. nih.gov These channels are subject to complex regulation by adenine (B156593) nucleotides, with Mg-ATP playing a dual role. nih.gov KATP channels are typically complexes of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor (SUR) subunits. pnas.orgmdpi.com

The regulation of KATP channels is primarily determined by the balance between the inhibitory effect of ATP and the stimulatory effect of Mg-nucleotides (like Mg-ATP and Mg-ADP). nih.gov